2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidine ring with a carboxylic acid group at the 5-position. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclocondensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents under specific reaction conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with altered functional groups .
Scientific Research Applications
2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, through various binding interactions . These interactions can modulate the activity of the targets, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid
- 3-(Trifluoromethoxy)phenyl)pyridine-5-carboxylic acid
Uniqueness
2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid is unique due to the presence of both the trifluoromethoxy group and the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)20-9-3-1-2-7(4-9)10-16-5-8(6-17-10)11(18)19/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAXBUODCILNIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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